molecular formula C17H23NO4 B1612992 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid CAS No. 221141-79-3

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Cat. No. B1612992
M. Wt: 305.4 g/mol
InChI Key: UHRXHCZPUWORFZ-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of organic compound . It is a derivative of piperidine, which is a heterocyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” often involves the use of the Boc group as a protecting group . The Boc group can be introduced to the molecule through reaction with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed through treatment with acid, such as trifluoroacetic acid (TFA), to reveal the protected functional group .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” includes a piperidine ring, a phenyl group, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

The Boc group in “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” can be selectively removed through treatment with acid . This deprotection reaction is a key step in the synthesis of peptides and other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” include its molecular weight, density, boiling point, melting point, and flash point . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid and related compounds have been extensively used in chemical synthesis. For example, a tert-butoxycarbonylation reagent, BBDI, is employed for chemoselective reactions under mild conditions, specifically for acidic proton-containing substrates like phenols and amines ((Saito, Ouchi, & Takahata, 2006)). Similarly, N-tert-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid is utilized in solid-phase synthesis of peptide α-carboxamides, showcasing stability and high yield in specific reactions ((Gaehde & Matsueda, 2009)).

Drug Synthesis and Antibacterial Agents

In drug synthesis, these compounds serve as crucial intermediates. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a precursor in drug development, has been improved significantly ((Bakonyi et al., 2013)). Additionally, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid have shown potential as antibacterial agents, with some exhibiting superior activities compared to traditional antibiotics ((Song et al., 2009)).

Development of Anti-Cancer Agents

These compounds are also instrumental in developing new anticancer agents. Functionalized amino acid derivatives synthesized from these compounds have shown promising cytotoxicity against various cancer cell lines, indicating potential in cancer therapy ((Kumar et al., 2009)).

Conformational Studies

Moreover, the crystal structure analysis of related compounds, like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, contributes to understanding peptide conformation, crucial in designing effective peptides and proteins ((Jankowska et al., 2002)).

Safety And Hazards

The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

The use of Boc-protected amino acids and their derivatives, like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid”, in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXHCZPUWORFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622547
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

CAS RN

221141-79-3
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 89 mg of methyl ester (from Example 104, Step B) in 1.5 mL EtOH was added 1.0 mL of 0.5N NaOH. After 36 h the reaction was concentrated under vacuum. The residue was dissolved in 25 mL H2O and washed with 25 mL Et2O. After separating layers, the aqueous phase was acidified to pH 2 using 0.5N KHSO4. The aqueous phase was extracted with 3×25 mL of CH2Cl2. The combined extracts were dried over Na2SO4 and concentrated under vacuum to give 58 mg of a white foam which was taken on without further purification.
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ujjainwalla, D Warner, TF Walsh, MJ Wyvratt… - Bioorganic & medicinal …, 2003 - Elsevier
Design and syntheses of melanocortin subtype-4 receptor agonists: evolution of the pyridazinone archetype - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & …
Number of citations: 34 www.sciencedirect.com

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